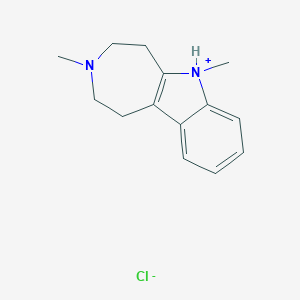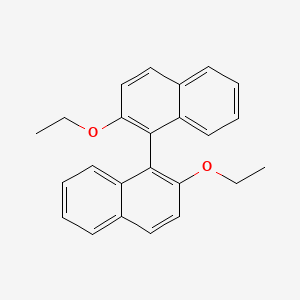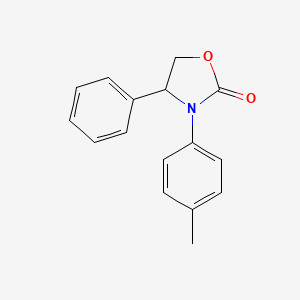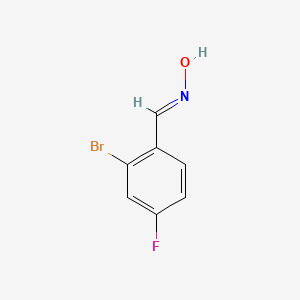![molecular formula C20H22ClMnN2O6 B13739210 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride is a complex organometallic compound It features a manganese ion coordinated with a phenolate ligand, which is further substituted with methoxy groups and an imine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride typically involves the following steps:
Formation of the Ligand: The ligand is synthesized by reacting 2,4-dimethoxybenzaldehyde with an amine, such as ethylenediamine, under reflux conditions in an organic solvent like ethanol.
Complexation with Manganese: The resulting Schiff base ligand is then reacted with a manganese(III) salt, such as manganese(III) chloride, in the presence of a base like sodium methoxide. The reaction is typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization or chromatography to isolate the desired product.
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride can undergo various chemical reactions, including:
Oxidation-Reduction: The manganese center can participate in redox reactions, cycling between different oxidation states.
Ligand Substitution: The phenolate and imine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen can oxidize the manganese center.
Reduction: Reducing agents such as sodium borohydride can reduce the manganese center.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles.
Major Products
Oxidation: Higher oxidation state manganese complexes.
Reduction: Lower oxidation state manganese complexes.
Substitution: New manganese complexes with different ligands.
Aplicaciones Científicas De Investigación
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride has several scientific research applications:
Catalysis: It can act as a catalyst in organic transformations, including oxidation and reduction reactions.
Materials Science: Potential use in the development of new materials with unique electronic or magnetic properties.
Biological Studies: Investigated for its potential as a model compound for metalloenzymes.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Mecanismo De Acción
The mechanism of action of this compound involves the manganese center, which can undergo redox cycling. This redox activity allows the compound to participate in catalytic cycles, facilitating various chemical transformations. The phenolate and imine ligands stabilize the manganese center and can influence its reactivity by electronic and steric effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxyacetophenone: Shares the methoxy substitution pattern but lacks the manganese center and imine linkage.
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): Another organometallic compound with different coordination chemistry and applications.
Uniqueness
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride is unique due to its specific coordination environment around the manganese center, which imparts distinct redox properties and reactivity. This makes it particularly valuable in catalytic applications and as a model compound for studying metalloenzyme mechanisms.
Propiedades
Fórmula molecular |
C20H22ClMnN2O6 |
|---|---|
Peso molecular |
476.8 g/mol |
Nombre IUPAC |
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride |
InChI |
InChI=1S/C20H24N2O6.ClH.Mn/c1-25-13-7-17(23)15(19(9-13)27-3)11-21-5-6-22-12-16-18(24)8-14(26-2)10-20(16)28-4;;/h7-12,23-24H,5-6H2,1-4H3;1H;/q;;+3/p-3 |
Clave InChI |
CZWTULNLOQLTRE-UHFFFAOYSA-K |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C=NCCN=CC2=C(C=C(C=C2OC)OC)[O-])[O-].[Cl-].[Mn+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



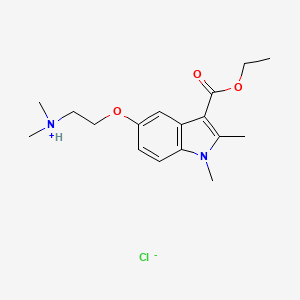
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)
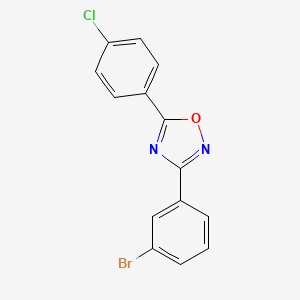
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)

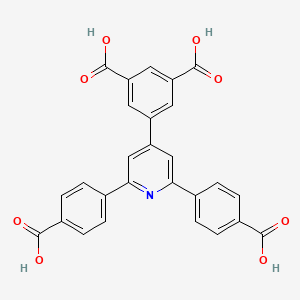
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
